molecular formula C19H28N6O9S2 B1665975 Amicarbalide diisethionate CAS No. 3671-72-5

Amicarbalide diisethionate

Cat. No. B1665975
CAS RN: 3671-72-5
M. Wt: 548.6 g/mol
InChI Key: PWUMRNFCZFZXAE-UHFFFAOYSA-N
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Description

Amicarbalide diisethionate, also known as Diampron, is an aromatic diamidine with piroplasmocidal properties . It is effective against bovine and equine babesiosis and anaplasmosis .


Molecular Structure Analysis

The molecular formula of Amicarbalide diisethionate is C15H16N6O.2C2H6O4S, with a molecular weight of 548.59 . More detailed structural analysis would require specific laboratory techniques .

Scientific Research Applications

  • Babesicidal Effects : Amicarbalide diisethionate has been compared with other compounds for its activity against Babesia rodhaini in mice and rats. It has shown considerable prophylactic effects in mice, although other compounds like imidocarb demonstrated greater babesicidal effect (Beveridge, 1969).

  • Therapeutic Agent for Anaplasmosis : In cattle, amicarbalide has been effective in controlling acute infections of Anaplasma marginale and A. centrale. However, it was not successful in sterilizing patent and latent Anaplasma infections (de Vos et al., 1978).

  • Anticholinesterase Activity : The anticholinesterase activity of amicarbalide was investigated and found to be much less active compared to other piroplasmocidal agents such as quinuronium (Eyre, 1966).

  • Efficacy Against Canine Babesiosis : Amicarbalide was used to treat experimentally induced canine babesiosis. The relapse interval after treatment was shorter with amicarbalide compared to other drugs, indicating its relative efficacy (Stewart, 1983).

  • especially in cardiac patients (Downard et al., 2003).
  • Trypanosoma Brucei Infection Treatment : Amicarbalide showed activity against Trypanosoma brucei infections in mice. It was effective when administered shortly after inoculation, indicating its potential as a lead compound in chemotherapy for mammalian trypanosomiases (Nathan et al., 1979).

  • Perioperative Blood Loss in Idiopathic Scoliosis : A study evaluated Amicar (epsilon aminocaproic acid) for its efficacy in decreasing perioperative blood loss in idiopathic scoliosis. The results confirmed that Amicar is an effective method to significantly reduce perioperative blood loss in these patients (Florentino-Pineda et al., 2004).

  • Severe Malaria Treatment : A medicinal chemistry program starting from amicarbalide led to the development of SC83288, a compound with optimized pharmacological and antiparasitic properties for the treatment of severe malaria. SC83288 showed fast parasite killing and good safety margin in preclinical studies (Pegoraro et al., 2017).

  • Putrescine Uptake Inhibition in Leishmania infantum : Amicarbalide was tested for its effect on putrescine uptake in Leishmania infantum promastigotes. While it did not inhibit cell growth significantly, it failed to reduce putrescine uptake at high concentrations (Reguera et al., 1994).

Safety And Hazards

The safety and hazards associated with Amicarbalide diisethionate are not well-documented in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling and using this substance .

properties

IUPAC Name

1,3-bis(3-carbamimidoylphenyl)urea;2-hydroxyethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O.2C2H6O4S/c16-13(17)9-3-1-5-11(7-9)20-15(22)21-12-6-2-4-10(8-12)14(18)19;2*3-1-2-7(4,5)6/h1-8H,(H3,16,17)(H3,18,19)(H2,20,21,22);2*3H,1-2H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUMRNFCZFZXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=N)N)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amicarbalide diisethionate

CAS RN

3671-72-5
Record name Amicarbalide diisethionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amicarbalide isetionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMICARBALIDE DIISETHIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCC0RF48XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
E Beveridge - Research in veterinary science, 1969 - Elsevier
… 3,3'-Bis-(2-imidazolin-2-yl) carbanilide dihydrochloride (imidocarl) has been compared uith amicarbalide diisethionate, diminazene diaceturate and quinuronium sulphate for activity …
Number of citations: 30 www.sciencedirect.com
AV Juorio - British Journal of Pharmacology, 1970 - ncbi.nlm.nih.gov
Table 1 shows that the highest concentration of dopamine was found in the optic lobes and next in a region which included the superior buccal and posterior buccal lobes. The highest …
Number of citations: 6 www.ncbi.nlm.nih.gov
SJ Boersema, JC da Silva, J Mee… - Farm health and …, 2010 - brill.com
… transfusion as supportive therapy; Diminazine aceturate at 3 to 5 mg/kg; Phenamidine diisethionate at 8 to 13 mg/kg; Imidocarb diprionate at 1 to 3 mg/kg, or Amicarbalide diisethionate …
Number of citations: 0 brill.com
S Bork‐Mimm - Apicomplexan Parasites: Molecular …, 2011 - Wiley Online Library
… Diamidine derivatives, such as diminazene diaceturate, amicarbalide diisethionate, phenamidine, and imidocarb dipropionate are effective [41, 42]. Several compounds such as …
Number of citations: 1 onlinelibrary.wiley.com
SE Nott, WJ O'Sulllvan, AM Gero… - International journal for …, 1990 - Elsevier
… Imizol (120 mg ml-’ Imidocarb dipropionate, equivalent to 85 mg ml-’ Imidocarb) and Diampron (500 mg mll’ Amicarbalide diisethionate, equivalent to 270 mg ml-’ Amicarbalide) were …
Number of citations: 25 www.sciencedirect.com
A Brüning - British Veterinary Journal, 1996 - Elsevier
… Aromatic diamidines and related compounds including diminazene diaceturate, amicarbalide diisethionate and imidocarb dipropionate are also effective against both parasite spp. (…
Number of citations: 268 www.sciencedirect.com
KL KUTTLER, YO ALIU - Malaria and Babesiosis: Research …, 2012 - books.google.com
Babesiosis (Texas fever, redwater, tick fever, etc.) was first described in 1893 by Smith and Kilborne as a tick-transmitted disease of cattle, characterized by anemia, fever, and …
Number of citations: 0 books.google.com
J Kutscha - 2008 - edoc.ub.uni-muenchen.de
… Aromatic diamidines and related compounds, including diminazene diaceturate, amicarbalide diisethionate and imidocarb dipropionate have been shown to be more efficient …
Number of citations: 2 edoc.ub.uni-muenchen.de
M Farhab, R Hussain, MT Aleem, Z Luqman… - … & PUBLIC HEALTH, 2021 - academia.edu
Monitoring the wildlife diseases is of vital importance in safeguarding the Public health and the health of livestock (Medley et al. 2021; Nyarko et al. 2021; Chowdhury et al. 2021; Nnko …
Number of citations: 1 www.academia.edu
M Ristic - Symposium on Equine Haematology, Proc Int, 1985
Number of citations: 9

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